For precise synthetic routes, researchers often refer to patents or specific academic publications detailing the methodologies for synthesizing cannabinoid derivatives .
The molecular structure of O-1918 can be represented using various chemical notations:
O-1918 participates in several chemical reactions primarily related to its interactions with biological targets:
The mechanism of action of O-1918 involves its dual role as an antagonist and biased agonist:
Studies have shown that treatment with O-1918 can lead to significant changes in gene expression related to energy metabolism in muscle cells, indicating its potential therapeutic implications .
O-1918 exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 286.415 g·mol |
| Appearance | Typically a solid |
| Melting Point | Not specified |
| Solubility | Varies by solvent |
These properties are essential for determining the compound's behavior in biological systems .
O-1918 is primarily researched for its potential applications in:
Research continues into the pharmacological profiles of O-1918, particularly regarding its effects on muscle metabolism and potential cardiovascular applications. Its ability to influence gene expression linked to energy homeostasis positions it as a candidate for further development in metabolic disorder therapies .
O-1918 (1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]benzene) emerged in the early 2000s as a synthetic analog of cannabidiol designed to probe non-classical cannabinoid receptors. Its development coincided with growing evidence that endogenous cannabinoids like anandamide exerted vascular effects resistant to blockade by CB1/CB2 antagonists such as rimonabant [1] [7]. Researchers identified O-1918 as a selective pharmacological tool to antagonize vasodilatory responses induced by abnormal cannabidiol (Abn-CBD) and anandamide in isolated arteries, suggesting a novel receptor mechanism distinct from CB1/CB2 [1].
A pivotal 2003 patent (WO2003015700A2) detailed O-1918's synthesis and characterized it as a "pure antagonist" of an unidentified "CB1-like receptor" [7]. This receptor, later termed the "endothelial cannabinoid receptor," was implicated in pathological vasodilation during conditions like septic shock. O-1918's discovery enabled researchers to distinguish between classical CB1/CB2-mediated effects and those involving orphan receptors, accelerating the deorphanization of GPR18 and GPR55 [3] [7].
Table 1: Key Properties of O-1918
| Property | Description |
|---|---|
| Chemical Formula | C₁₉H₂₆O₂ |
| IUPAC Name | 1,3-dimethoxy-5-methyl-2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]benzene |
| Molecular Weight | 286.41 g/mol |
| Primary Targets | GPR18 antagonist, GPR55 antagonist/modulator |
| Key Pharmacological Action | Blocks non-CB1/non-CB2 vascular effects of anandamide and Abn-CBD |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5